2-Amino-6-chloro-4-methylnicotinonitrile
Description
Significance as a Pivotal Heterocyclic Building Block in Organic Synthesis
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental in organic synthesis. These structures serve as "building blocks" or scaffolds from which more complex molecules can be assembled. lifechemicals.com 2-Amino-6-chloro-4-methylnicotinonitrile is a prime example of such a pivotal building block. Its structure is a pyridine (B92270) ring—a six-membered heterocycle with one nitrogen atom—adorned with several reactive functional groups.
The strategic placement of an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-CN) group on the pyridine core endows this molecule with exceptional synthetic versatility. Each of these groups can participate in a variety of chemical transformations, often independently of one another. This allows chemists to selectively modify the molecule at different positions, building molecular complexity in a controlled manner. This multi-functional nature makes it a highly sought-after intermediate for creating libraries of compounds for screening in drug discovery and for developing new functional materials. nih.gov
Contextualization within Nicotinonitrile Chemistry and Pyridine Derivatives
This compound belongs to the broader classes of nicotinonitriles (also known as 3-cyanopyridines) and substituted pyridine derivatives. The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in nature and in synthetic compounds. lifechemicals.com It is a core component of essential natural products like certain vitamins and alkaloids. lifechemicals.com
In the realm of medicinal chemistry, the pyridine scaffold is of paramount importance. researchgate.netresearchgate.net Its presence in a molecule can enhance properties such as solubility and bioavailability. researchgate.net Consequently, pyridine derivatives are integral to a vast number of FDA-approved drugs, treating conditions ranging from cancer and HIV/AIDS to tuberculosis and Alzheimer's disease. researchgate.netnih.gov
The nicotinonitrile framework, specifically, has attracted considerable attention for its role in compounds with diverse pharmacological activities. rsc.org The cyano group is a key feature that can be transformed into other functional groups or used to interact with biological targets. Therefore, this compound is not just a versatile chemical intermediate but also a member of a class of compounds with a proven track record in the development of therapeutic agents. nih.govnih.gov Its pre-functionalized structure offers a strategic starting point for the synthesis of novel, highly substituted pyridine derivatives with potential biological activity. rsc.org
Properties
IUPAC Name |
2-amino-6-chloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)11-7(10)5(4)3-9/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGQBHPVHVALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238962 | |
| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52982-90-8 | |
| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52982-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-4-methyl | |
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Advanced Synthetic Methodologies for 2 Amino 6 Chloro 4 Methylnicotinonitrile and Its Analogues
Established Synthetic Pathways and Precursor Chemistry
The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, including 2-Amino-6-chloro-4-methylnicotinonitrile, is most prominently achieved through multi-component reactions (MCRs). This approach is favored for its efficiency, atom economy, and the ability to construct complex molecules from simple, readily available precursors in a single step. mdpi.comsemanticscholar.org The most common MCR for this scaffold involves the condensation of an aldehyde, a methyl ketone, malononitrile (B47326), and an ammonium (B1175870) salt, typically ammonium acetate (B1210297), which serves as the nitrogen source for the pyridine (B92270) ring. researchgate.net
The general mechanism involves the initial formation of two key reactive intermediates that subsequently combine and cyclize to form the pyridine ring. This convergent approach allows for significant structural diversity in the final product by simply varying the initial aldehyde and ketone components.
Knoevenagel Condensation and Enamine Intermediates in Nicotinonitrile Synthesis
The formation of the nicotinonitrile ring via MCR proceeds through a complex sequence of reactions initiated by the formation of two crucial intermediates. mdpi.com
First, a Knoevenagel condensation occurs between an aldehyde and an active methylene (B1212753) compound, such as malononitrile. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base and involves the nucleophilic addition of the carbanion generated from malononitrile to the aldehyde's carbonyl group, followed by dehydration to yield an α,β-unsaturated dinitrile intermediate, often an arylidenemalononitrile. mdpi.comnih.gov
Concurrently, the ketone reactant condenses with ammonia (B1221849), generated in situ from ammonium acetate, to form an enamine intermediate. This enamine serves as the nucleophile in the subsequent key bond-forming step. mdpi.com
The proposed mechanism for the formation of the 2-amino-3-cyanopyridine scaffold is as follows:
Activation & Condensation: A basic catalyst activates the malononitrile for nucleophilic attack on the aldehyde, leading to the Knoevenagel product (the arylidenemalononitrile derivative).
Enamine Formation: The ketone reacts with ammonia to form its corresponding enamine.
Michael Addition: The enamine intermediate performs a nucleophilic Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and subsequent oxidation or elimination of hydrogen to achieve aromatization, yielding the stable 2-amino-3-cyanopyridine product. mdpi.com
Halogenation and Cyclization Reactions in Pyridine Ring Formation
The introduction of the chlorine atom at the 6-position of the pyridine ring can be accomplished through several strategic approaches. One method involves utilizing a chlorinated precursor ketone in the initial multi-component reaction. However, a more common and versatile strategy involves the chlorination of a pyridone intermediate.
A 2-pyridone (or 2-hydroxypyridine) derivative can be synthesized and subsequently converted to the 2-chloro or 6-chloro analogue using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride. arkat-usa.orggoogle.com This transformation is a robust and widely used method for halogenating pyridine rings activated by an adjacent oxygen functionality.
Alternatively, a 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine (B45657) through a nucleophilic substitution reaction where one chlorine atom is displaced by an amino group, or through the reduction of a 2-hydrazino-6-chloropyridine intermediate. psu.edu The final cyclization step in the MCR pathway, which forms the pyridine ring, is an intramolecular nucleophilic addition followed by an aromatization step, which is often spontaneous or driven by a mild oxidant present in the reaction mixture. mdpi.com
Condensation Reactions Involving Dicyanopropylenes and Related Synthons
The core of the nicotinonitrile synthesis relies on synthons derived from dicyano compounds. The key intermediate in the MCR pathway is the Michael adduct formed between the enamine and the Knoevenagel condensation product of an aldehyde and malononitrile. This Knoevenagel product is an electron-poor dicyanoalkene, which acts as a potent Michael acceptor. mdpi.com
Another related pathway involves the condensation of an enaminone, such as (E)-4-(dimethylamino)but-3-en-2-one, with malononitrile. This reaction forms an open-chain intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. google.com This pentadienamide is a key synthon that, upon treatment with a chlorinating and cyclizing agent like phosphorus oxychloride, directly yields the 2-chloro-4-methylnicotinonitrile ring system. This method highlights a different strategy where the pyridine ring is formed via a chlorinative cyclization of a pre-assembled acyclic precursor. google.com
Regioselective Synthesis and Isomer Differentiation Strategies
Achieving the desired substitution pattern on the pyridine ring, such as that in this compound, is a challenge of regioselectivity. In the context of the four-component synthesis, the regiochemical outcome is inherently controlled by the nature of the reactants. The aldehyde precursor dictates the substituent at the 4-position, while the ketone provides the substituents for the 5- and 6-positions of the final pyridine ring. mdpi.com Therefore, to obtain a 4-methyl substituted product, a ketone like acetone (B3395972) would be used, while the aldehyde would determine the substituent at the 6-position (prior to any subsequent halogenation).
When alternative or less controlled synthetic methods are used, mixtures of positional isomers can be formed. Differentiating these isomers is critical and is accomplished using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating isomers and providing initial structural information. nih.gov
Definitive structural elucidation relies on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and techniques like NOE (Nuclear Overhauser Effect) can establish the spatial proximity of substituents, confirming their relative positions on the ring. nih.gov
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the amino (-NH₂) and cyano (-C≡N) groups, which show characteristic absorption bands. mdpi.com
Optimization of Reaction Conditions and Process Development
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of the synthesis. For the multi-component synthesis of 2-amino-3-cyanopyridines, key parameters include the choice of catalyst, solvent, and energy source.
Modern approaches have moved towards greener methodologies, employing solvent-free conditions and alternative energy sources like microwave irradiation. semanticscholar.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. semanticscholar.orgmdpi.com
The table below summarizes various conditions that have been optimized for the synthesis of 2-amino-3-cyanopyridine analogues.
Catalysis in Nicotinonitrile Synthesis
Catalysis is fundamental to the efficient synthesis of nicotinonitriles. The choice of catalyst can influence reaction rates, yields, and even the feasibility of the reaction under mild conditions.
In the context of the multi-component synthesis of 2-amino-3-cyanopyridines, the catalysis can be broadly categorized:
Base Catalysis: Weak organic bases like piperidine (B6355638) or even ammonium acetate itself are commonly used. nih.govresearchgate.net The base facilitates the deprotonation of the active methylene compound (malononitrile), which is the rate-determining step for the initial Knoevenagel condensation. researchgate.net
Heterogeneous Catalysis: To improve sustainability, solid catalysts that can be easily recovered and reused have been developed. Examples include nanostructured diphosphates like Na₂CaP₂O₇, which act as efficient and recyclable heterogeneous catalysts. mdpi.com Metal-organic frameworks (MOFs) have also been functionalized with amine groups to create bifunctional catalysts where metal centers act as Lewis acids to activate carbonyl groups, and the amine groups serve as basic sites. nih.gov
Other Catalytic Systems: A variety of other catalysts have been reported to be effective, including N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which promotes the reaction in good to excellent yields under solvent-free conditions. researchgate.net The use of fluoroboric acid (HBF₄) as an oxidizing promoter catalyst under mild, solvent-free conditions has also been noted as an efficient method. mdpi.com
These diverse catalytic systems provide chemists with a broad toolkit to tailor the synthesis of this compound and its analogues to specific laboratory or industrial requirements.
Continuous Flow Synthesis Approaches for Enhanced Efficiency
The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering enhanced efficiency, safety, and control. mdpi.com This methodology, where reactants are continuously fed into a reactor and product is constantly withdrawn, is particularly advantageous for the synthesis of complex molecules like this compound and its analogues. The primary benefits stem from superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle hazardous intermediates or exothermic reactions. mdpi.commdpi.com
In the context of synthesizing substituted nicotinonitriles, flow chemistry enables rapid optimization and scalability. mdpi.com While specific continuous flow syntheses for this compound are not extensively detailed in public literature, the principles can be applied based on established protocols for other N-heterocycles. frontiersin.org A hypothetical flow process would involve pumping solutions of the necessary precursors, such as a substituted pyrimidine (B1678525) or a suitable enamine, through a heated microreactor or packed-bed reactor. The use of immobilized catalysts within the flow system can further streamline the process, facilitating easier product separation and catalyst recycling. frontiersin.org
Below is a representative data table illustrating typical parameters that would be optimized in a continuous flow synthesis for a substituted aminonicotinonitrile.
Table 1: Representative Parameters for Continuous Flow Synthesis
| Parameter | Range/Type | Purpose |
|---|---|---|
| Reactor Type | Microreactor, Packed-Bed | To provide a controlled environment for the reaction. |
| Temperature | 80 - 200 °C | To control reaction rate and selectivity. |
| Residence Time | 1 - 30 minutes | To control the extent of reaction and minimize degradation. |
| Flow Rate | 0.1 - 10 mL/min | To manage throughput and residence time. |
| Solvent | Acetonitrile, Toluene, DMF | To dissolve reactants and facilitate the reaction. |
| Catalyst | Immobilized Palladium, Acid/Base Resin | To increase reaction rate and enable easier purification. |
Purification and Isolation Techniques for High Purity Synthetic Products
Achieving high purity is critical for the final product, and several techniques are employed for the purification and isolation of this compound and related compounds. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the required final purity.
Recrystallization is a primary and highly effective method for purifying solid compounds. This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For analogues like 2-amino-4-chlorobenzonitrile, recrystallization from ethanol (B145695) has been successfully used to obtain high-purity crystalline material suitable for single-crystal X-ray analysis. analis.com.my Similarly, 2-amino-6-chloropyridine, another structural analogue, can be effectively purified by crystallization from toluene. psu.edu The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Flash Chromatography is another powerful technique for separating the target compound from byproducts, particularly when impurities have similar polarities. This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or mixture of solvents. The crude product is loaded onto the column, and the solvent mixture is passed through under pressure. Separation occurs based on the differential adsorption of the components to the silica. For a range of substituted aminonicotinonitriles, purification by flash chromatography using a gradient of ethyl acetate in hexanes has proven effective. nih.gov This allows for the isolation of compounds with high purity by collecting the fractions containing the desired product.
Other techniques such as liquid-liquid extraction can be used as an initial purification step to remove inorganic salts or highly polar/non-polar impurities before final purification by recrystallization or chromatography. wikipedia.org
The following table compares common purification techniques applicable to this compound.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Typical Solvents/Mobile Phase | Purity Achieved |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Ethanol, Toluene, Methanol analis.com.mypsu.edu | >99% |
| Flash Chromatography | Differential adsorption on a stationary phase | Ethyl acetate/Hexanes gradient nih.gov | >98% |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Ethyl acetate/Water, Dichloromethane/Water | Bulk impurity removal |
Chemical Reactivity, Transformation Mechanisms, and Functional Group Interconversions of 2 Amino 6 Chloro 4 Methylnicotinonitrile
Reactivity of the Amino Group (-NH₂)
The amino group at the 2-position of the pyridine (B92270) ring is a key site for various chemical transformations. Its nucleophilic character allows it to participate in a range of reactions, leading to the synthesis of diverse heterocyclic compounds.
The amino group of 2-amino-6-chloro-4-methylnicotinonitrile can undergo further amination, although direct N-H insertion is not a common pathway. Instead, the reactivity often involves the displacement of the chloro group, with the amino group directing the incoming nucleophile. However, in related aminopyridine structures, amination can be achieved through various synthetic strategies. For instance, the reaction of 2-chloropyridines with amines can lead to the formation of 2-aminopyridine (B139424) derivatives. This transformation typically occurs via an aromatic nucleophilic substitution (SNAr) mechanism. The reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) has been shown to facilitate this SNAr reaction. researchgate.net
In a broader context of aminopyridine synthesis, methods like the reduction of hydrazino derivatives have been employed. For example, 2-amino-6-chloropyridine (B103851) has been synthesized by the reduction of 2-hydrazino-6-chloropyridine. psu.edu While not a direct amination of the existing amino group, these methods highlight the synthetic routes to aminopyridines.
The nucleophilic amino group is readily susceptible to acylation and carbamoylation.
Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a common strategy to introduce various functional groups and build more complex molecules. The Friedel-Crafts acylation is a powerful method for preparing aryl-keto derivatives, and α-amino acid derivatives can act as acyl donors. nih.gov
Carbamoylation introduces a carbamoyl (B1232498) group (-CONH₂) or a substituted carbamoyl group onto the amino nitrogen. This can be achieved using reagents like isocyanates or carbamoyl chlorides. Carbamoylimidazolium salts are effective carbamoylating agents that react with amines in high yields to produce ureas. organic-chemistry.org
| Reaction Type | Reagent Class | Product |
| Acylation | Acyl chlorides, Anhydrides | N-acylated derivatives (Amides) |
| Carbamoylation | Isocyanates, Carbamoyl chlorides | N-carbamoylated derivatives (Ureas) |
Reactivity of the Chloro Substituent (-Cl)
The chlorine atom at the 6-position is susceptible to nucleophilic attack, a characteristic feature of halopyridines. The electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement.
The chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a critical aspect, determining the position of the incoming nucleophile. In pyridine systems, the 2- and 4-positions are generally more reactive towards nucleophilic attack than the 3-position. uoanbar.edu.iq
For this compound, the chlorine is at the 6-position, which is electronically equivalent to the 2-position. Therefore, it is an active site for nucleophilic substitution. Studies on related 2-chloropyridine (B119429) derivatives have shown that they are metabolized to glutathione (B108866) conjugates through the displacement of the chlorine atom. researchgate.net The rate of this reaction is influenced by the electronic properties of other substituents on the ring. researchgate.net
The regioselectivity in nucleophilic aromatic substitution is well-documented in quinazoline (B50416) systems, where the chlorine at the 4-position of 2,4-dichloroquinazoline (B46505) is preferentially substituted. nih.gov This preference is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. nih.gov A similar principle would apply to the 6-position of the pyridine ring in this compound, making it the primary site for nucleophilic substitution.
| Nucleophile | Product Type |
| Amines (R-NH₂) | 2,6-Diamino-4-methylnicotinonitrile derivatives |
| Alkoxides (R-O⁻) | 2-Amino-6-alkoxy-4-methylnicotinonitrile derivatives |
| Thiolates (R-S⁻) | 2-Amino-6-alkylthio-4-methylnicotinonitrile derivatives |
Reactivity of the Nitrile Group (-C≡N)
The nitrile group is a versatile functional group that can undergo a variety of transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can be reduced.
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine intermediate which is then further reduced to the amine. chemistrysteps.com
Alternatively, milder reducing agents can be employed. A reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride (B1222165) can selectively reduce a nitrile group to the corresponding amine under mild conditions. google.com This method is advantageous as it can tolerate other functional groups within the molecule. google.com Various other reagents and catalytic systems, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been developed for the reduction of nitriles to primary amines with good yields and functional group tolerance. organic-chemistry.org
| Reducing Agent | Product | Conditions |
| Lithium aluminum hydride (LiAlH₄) | 2-Amino-3-(aminomethyl)-6-chloro-4-methylpyridine | Strong reduction |
| Cobalt chloride/Sodium borohydride | 2-Amino-3-(aminomethyl)-6-chloro-4-methylpyridine | Mild, selective reduction google.com |
| Diisopropylaminoborane/LiBH₄ (catalytic) | 2-Amino-3-(aminomethyl)-6-chloro-4-methylpyridine | Good yield, tolerates various functional groups organic-chemistry.org |
Cyclization and Ring-Forming Reactions Involving the Nicotinonitrile Core
The strategic positioning of the amino and cyano groups ortho to each other on the pyridine ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry.
One key method for constructing the fused pyrimidine (B1678525) ring is through cyclocondensation reactions with one-carbon synthons. For instance, ortho-aminonicotinonitrile derivatives can react with reagents like triethyl orthoformate in the presence of acetic anhydride. nih.gov In this type of reaction, the amino group of the nicotinonitrile attacks the electrophilic carbon of the orthoformate. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the cyano group, leading to the formation of the fused pyrimidine ring after elimination of ethanol (B145695) and subsequent tautomerization.
A general representation of this cyclization is the reaction of a substituted 2-aminonicotinonitrile with triethyl orthoformate and acetic anhydride, which proceeds via heating under reflux. The reaction first forms an ethoxymethyleneamino intermediate which then undergoes thermal cyclization to yield the corresponding 4-alkoxypyrido[2,3-d]pyrimidine. While specific studies on this compound were not detailed in the provided search results, the reactivity of analogous 2-aminonicotinonitriles strongly suggests its utility in similar transformations. For example, 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide, when treated with triethylorthoformate and acetic anhydride, yields the corresponding 5-(4-chlorophenyl)-8-cyclohexyl-2-ethoxy-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile. nih.gov
The following table summarizes a representative cyclization reaction based on a closely related aminonicotinonitrile derivative.
| Starting Material | Reagents | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Triethyl orthoformate, Acetic anhydride | 5-(4-Chlorophenyl)-8-cyclohexyl-2-ethoxy-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Reflux, 6 h | 65% |
Exploration of Novel Chemical Transformations and Reaction Pathways
The exploration of novel chemical transformations for this compound is an active area of research, aimed at diversifying the range of accessible molecular scaffolds for various applications, including drug discovery. While extensive documentation on novel pathways for this specific molecule is emerging, general strategies applied to related aminopyridine and aminonitrile structures can provide insight into potential future directions.
One area of innovation involves the use of modern synthetic methodologies to achieve transformations that are difficult to accomplish using classical methods. For example, visible-light-mediated photoredox catalysis has been employed for the reaction of N,N-dimethylaniline derivatives with isocyanates or isothiocyanates to form α-amino amides and thioamides. organic-chemistry.org This reaction proceeds through the generation of an α-aminoalkyl radical, which then adds to the electron-deficient carbon of the isocyanate or isothiocyanate. organic-chemistry.org While not yet reported for this compound, the amenability of amino-substituted heterocycles to such radical-based C-H functionalization opens up possibilities for novel transformations.
Another avenue for novel reactivity is the reaction of the amino group with isothiocyanates to form thiourea (B124793) derivatives, which can then undergo further cyclization. The nucleophilic addition of an amino group to the electrophilic carbon of an isothiocyanate is a well-established reaction. nih.gov For 2-amino-2-thiazoline (B132724) derivatives, this addition has been shown to occur at the endocyclic nitrogen, leading to kinetically and thermodynamically favored adducts. nih.gov In the case of this compound, the exocyclic amino group is expected to react with an isothiocyanate to form a pyridylthiourea intermediate. This intermediate, possessing multiple reactive sites, could then be induced to cyclize under various conditions to afford novel fused heterocyclic systems, such as thieno[2,3-b]pyridines or other related structures.
The following table outlines a potential novel transformation based on the reactivity of amino groups with isothiocyanates, a pathway that could be explored for this compound.
| Reactant A | Reactant B | Potential Intermediate | Potential Product Class | Reaction Type |
|---|---|---|---|---|
| This compound | Allyl isothiocyanate | N-(6-chloro-3-cyano-4-methylpyridin-2-yl)-N'-allylthiourea | Fused Thiazole or Pyrimidine derivatives | Nucleophilic Addition followed by Cyclization |
Derivatives of 2 Amino 6 Chloro 4 Methylnicotinonitrile: Synthesis and Applications in Specialized Fields
Research in Medicinal Chemistry and Pharmaceutical Intermediates
The nicotinonitrile framework, particularly 2-amino-6-chloro-4-methylnicotinonitrile, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for their potential as therapeutic agents and as key intermediates in the synthesis of complex pharmaceuticals.
The synthesis of bioactive molecules from the this compound template often involves modifications at its reactive sites. Researchers have successfully designed and synthesized derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.
For instance, a series of 2-amino-4,6-diphenylnicotinonitriles demonstrated significant cytotoxicity against breast cancer cell lines, with some compounds showing potency greater than the established chemotherapeutic drug Doxorubicin. mdpi.com Another study focused on synthesizing novel 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile derivatives, which were subsequently assayed for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. researchgate.net These studies underscore the potential of the nicotinonitrile core in developing new therapeutic agents.
The general synthetic approach often involves multi-step reactions, starting with precursor molecules to build the core heterocyclic system, followed by substitutions to introduce desired functional groups.
Table 1: Examples of Bioactive Nicotinonitrile and Pyrimidine (B1678525) Derivatives
| Compound Class | Synthesis Highlights | Biological Activity Investigated |
| 2-Amino-4,6-diphenylnicotinonitriles | Two-step process involving chalcone (B49325) formation followed by reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com | Cytotoxicity against breast cancer cells. mdpi.com |
| 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitriles | Synthesized and characterized by IR, ¹H-NMR, and mass spectral data. researchgate.net | Antimicrobial activity against bacteria and fungi. researchgate.net |
| 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines | A series of 30 derivatives were synthesized for in-vitro testing. nih.gov | Inhibition of [3H]spiroperidol binding to dopamine (B1211576) receptors. nih.gov |
The pyridine (B92270) ring, a core component of nicotinonitrile, is a fundamental structure in many neuroactive compounds. Derivatives of this compound and related structures have been explored for their potential to modulate neurological pathways. Research has indicated that such compounds can serve as intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com
A notable study synthesized a series of 6-chloro-2,4-diaminopyrimidines, which share structural similarities with the nicotinonitrile scaffold. These compounds were tested as inhibitors of [3H]spiroperidol binding, demonstrating affinity for dopamine receptors. nih.gov This line of research highlights the utility of these heterocyclic systems in the design of agents with potential applications in neuropharmacology, particularly for conditions involving the dopaminergic system.
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. SAR studies on nicotinonitrile and similar heterocyclic derivatives have provided crucial insights for optimizing their therapeutic potential.
In the development of dopamine receptor inhibitors from pyrimidine scaffolds, researchers found that the affinity was specifically related to the 6-chloro-4-(N-methylpiperazine)pyrimidine structure. nih.gov The nature of the substituent at the 2-position was critical; for example, an amino or NHR1 group was favorable, provided R1 was not an alpha-branched alkyl group. nih.gov Furthermore, the substituent at the 5-position was also found to be important for affinity, with 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine identified as the most active compound in the series. nih.gov
Another study involving a series of substituted 2-amino-4,6-diarylpyrimidines was explicitly designed to conduct structure-activity relationship studies, further emphasizing the importance of systematic structural modification in identifying pharmacologically beneficial compounds. rasayanjournal.co.in
Beyond the direct biological activity of its derivatives, this compound is highly valued as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). alzchem.comindiamart.com Its functional groups provide multiple reaction handles for chemists to build upon. The chloro group can be displaced through nucleophilic substitution, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed or reduced.
This versatility makes it a valuable starting material. For example, related chloro-amino heterocyclic compounds, such as 2-amino-6-chloropurine, are used as intermediates in the preparation of important nucleoside analogue antiviral agents. google.com Similarly, 2-amino-4-chloro-6-methylpyrimidine (B145687) is a known intermediate for various pharmaceuticals. alzchem.com The industrial availability and reactivity of these building blocks streamline the synthetic pathways to complex drugs, making them crucial components in the pharmaceutical manufacturing landscape. google.comevonik.com
Applications in Agrochemical Sciences
The utility of this compound and its relatives extends into the field of agrochemical sciences. The inherent biological activity of the heterocyclic core can be harnessed to develop new crop protection agents.
The compound serves as a key intermediate for the synthesis of various agrochemicals. alzchem.comindiamart.com Its structure is incorporated into more complex molecules designed to act as pesticides and herbicides. For instance, related 2-amino-3-cyanopyridine (B104079) derivatives have been reported to exhibit herbicidal activity. researchgate.net
The synthesis of these agrochemicals leverages the same chemical reactivity exploited in pharmaceutical chemistry. The pyridine scaffold is a common feature in many commercial pesticides and herbicides, and compounds like 2-chloro-3-amino-6-methylpyridine are used directly in the formulation of agrochemicals to enhance the efficacy of the final product. chemimpex.com The ability to produce these intermediates on an industrial scale is vital for the agricultural sector. google.com
Development of Plant Growth Regulators and Herbicide Safeners
The structural framework of this compound is analogous to scaffolds found in various agrochemicals, suggesting its potential as a precursor for new plant growth regulators (PGRs) and herbicide safeners. While direct synthesis pathways from this specific molecule are not extensively documented in public literature, the chemical class of aminopyrimidines and related nitrogen-containing heterocycles is well-established in this domain.
Plant growth regulators are substances that modify plant physiological processes such as growth, branching, and fruit development. Research into pyrimidine derivatives has revealed their potential to stimulate plant growth. For instance, studies on 2-amino-6-methylpyrimidine-4(3H)-thione derivatives have demonstrated significant plant growth-stimulating properties.
Herbicide safeners are chemical agents that protect crops from herbicide injury without diminishing the herbicide's effectiveness on target weeds. nih.gov The primary mechanism of many safeners involves enhancing the crop's natural metabolic detoxification of the herbicide. nih.govjircas.go.jp This is often achieved by up-regulating the activity of specific enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are crucial for breaking down herbicidal compounds. jircas.go.jp
Compounds with a chloro-substituted pyridine or pyrimidine ring are common among commercial herbicide safeners. For example, fenclorim, a pyrimidine-type safener, is used to protect rice from chloroacetanilide herbicides. The development of new safeners often involves modifying core heterocyclic structures to optimize their protective action and crop specificity. The this compound molecule presents a viable starting point for synthesizing novel safener candidates due to its inherent structural similarities to known active compounds.
| Agrochemical Class | Mode of Action | Relevant Structural Motif | Example Compounds |
| Plant Growth Regulators | Stimulation of phytohormones, nitrogen source. nih.gov | Amino-pyrimidine/pyridine | Derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione researchgate.net |
| Herbicide Safeners | Enhancement of herbicide metabolism via enzyme induction (GSTs, P450s). nih.govjircas.go.jp | Chloro-substituted pyrimidine/pyridine | Fenclorim, Benoxacor, Dichlormid nih.gov |
Utility in Materials Science and Fine Chemical Synthesis
The chemical reactivity and electronic properties of this compound make it a valuable intermediate in the synthesis of specialty chemicals and advanced materials.
The 2-aminonicotinonitrile scaffold is a key constituent in the development of functional organic materials, particularly those with specific photophysical properties. Derivatives of 2-amino-4,6-diphenylnicotinonitriles (APNs) have been identified as promising fluorescent sensors. mdpi.commdpi.com Research has shown that the inclusion of chloro substituents on such molecules can enhance their fluorescence properties. mdpi.com This suggests that this compound could serve as a crucial precursor for creating novel fluorescent dyes and probes for applications in medical imaging, chemical sensing, and monitoring industrial processes like photopolymerization. mdpi.commdpi.com
The synthesis of these advanced materials typically involves leveraging the amino group and the aromatic pyridine ring. The general synthetic route to create more complex 2-aminonicotinonitrile derivatives often starts with a multi-component reaction involving precursors that build the pyridine ring, followed by functionalization. A common method involves the reaction of chalcones with malononitrile and ammonium acetate. mdpi.com
The presence of the chloro group provides a site for further chemical modification through nucleophilic substitution reactions, allowing for the attachment of various functional groups to tune the material's properties. This versatility establishes this compound as a key building block for a range of specialty chemicals.
| Derivative Class | Key Property | Potential Application | Synthetic Insight |
| 2-Amino-4,6-diphenylnicotinonitriles (APNs) | Fluorescence | Fluorescent sensors, photopolymerization monitoring. mdpi.commdpi.com | Chloro-substitution enhances fluorescence emission. mdpi.com |
| Functionalized Pyridines | Chemical Reactivity | Intermediates for complex heterocyclic synthesis. | The chloro group acts as a leaving group for substitutions. |
| Tetrazolo[1,5-a]pyridines | Chemoselectivity | Precursors for further chemical transformations. | Synthesized from 2-chloronicotinonitriles via azidolysis. arkat-usa.org |
The 2-amino group on the this compound molecule is a primary functional group for the synthesis of azo dyes. Azo dyes, characterized by the R−N=N−R′ functional group, represent a large and important class of commercial colorants used in textiles, printing, and pigments.
The synthesis of azo dyes is a well-established two-step process:
Diazotization: The primary aromatic amino group of the precursor (in this case, this compound) is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). unb.cascialert.net
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the stable azo linkage and creates the final dye molecule. unb.caijirset.com
Advanced Characterization and Computational Studies of 2 Amino 6 Chloro 4 Methylnicotinonitrile and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are critical for confirming the identity and clarifying the structural details of synthesized compounds. For a molecule like 2-Amino-6-chloro-4-methylnicotinonitrile, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction would provide a complete picture of its structure in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
For this compound, ¹H NMR and ¹³C NMR would be the primary experiments.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet. The methyl (-CH₃) group protons would yield a sharp singlet, and the lone aromatic proton on the pyridine (B92270) ring would also produce a singlet. The chemical shifts (δ) of these signals provide clues about their electronic environment. For instance, in related aminonicotinonitrile structures, the amino protons often appear in the range of 5.30–5.38 ppm, while aromatic protons are observed further downfield. mdpi.com
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For this compound, one would expect to see signals for the four distinct carbons of the pyridine ring, the carbon of the methyl group, and the carbon of the nitrile (-C≡N) group. The nitrile carbon is characteristically found in the 117-120 ppm region, while the carbons of the pyridine ring would have shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups. mdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and shows the type of data obtained from NMR analysis. Actual values require experimental measurement.
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyridine-H | ¹H NMR | ~6.5 - 7.5 | Singlet (s) |
| -NH₂ | ¹H NMR | ~5.0 - 6.0 | Broad Singlet (br s) |
| -CH₃ | ¹H NMR | ~2.0 - 2.5 | Singlet (s) |
| -C≡N | ¹³C NMR | ~115 - 120 | N/A |
| Pyridine Ring Carbons | ¹³C NMR | ~90 - 160 | N/A |
| -CH₃ Carbon | ¹³C NMR | ~15 - 25 | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300–3500 cm⁻¹. mdpi.com The N-H bending vibration would be observed around 1600–1650 cm⁻¹. mdpi.com
Nitrile (-C≡N) Group: A sharp, strong absorption band corresponding to the C≡N triple bond stretch is expected in the range of 2200–2260 cm⁻¹. This is a highly characteristic peak for nitriles. mdpi.comanalis.com.my
Aromatic Ring (Pyridine): C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400–1600 cm⁻¹ region.
Chloro (C-Cl) Group: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. analis.com.my
Table 2: Characteristic IR Absorption Bands for this compound This table is illustrative, showing functional groups and their typical IR frequency ranges.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Medium-Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 | Strong, Sharp |
| Pyridine Ring | C=C / C=N Stretch | 1400 - 1600 | Variable |
| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.
For this compound, a successful crystallographic analysis would confirm the planarity of the pyridine ring and provide exact measurements for the C-Cl, C-C, C-N, and C≡N bond lengths. analis.com.my Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice, likely through hydrogen bonds involving the amino group and the nitrogen atoms of the pyridine ring or nitrile group. aalto.fiechemcom.com Studies on similar structures, like 2-amino-4-chlorobenzonitrile, have shown that intermolecular N-H···N hydrogen bonds are dominant interactions in the crystal packing. analis.com.my
Theoretical Chemistry and Molecular Modeling
Computational methods complement experimental data by providing deep insights into the electronic structure, properties, and potential biological interactions of a molecule.
Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules. DFT calculations can predict molecular geometry, vibrational frequencies (correlating with IR spectra), and electronic properties. analis.com.my
Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the lowest-energy three-dimensional structure of the molecule. mdpi.com The resulting bond lengths and angles can be compared with experimental data from X-ray diffraction. aalto.firesearchgate.net
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions.
Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis), which can be compared with experimental measurements to understand the electronic transitions within the molecule. mdpi.com
Table 3: Illustrative Data from DFT Calculations on a Nicotinonitrile Derivative This table represents the type of output generated from computational analysis on related compounds.
| Calculated Parameter | Method/Basis Set | Illustrative Value |
|---|---|---|
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.4 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.6 eV |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.8 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | ~4-5 Debye |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
If this compound were to be investigated for potential biological activity, molecular docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the chlorine atom), that stabilize the ligand-receptor complex. For instance, the amino group could act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and nitrile groups could act as hydrogen bond acceptors. mdpi.com The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology pivotal in modern drug design, enabling the prediction of biological activity of novel compounds based on their physicochemical properties. sciepub.comnih.govjapsonline.com This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR has been instrumental in designing new potential therapeutic agents, particularly in the realm of anticancer research. nih.govmdpi.com The process involves generating predictive models that guide the synthesis of molecules with enhanced potency and selectivity. mdpi.com
Research into novel benzenesulfonamides incorporating a 4-chloro-5-methylphenyl scaffold, structurally related to this compound, has successfully employed QSAR to elucidate the structural requirements for cytotoxic activity against various cancer cell lines. nih.govnih.gov In one such study, QSAR models were developed for a series of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R¹-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides. nih.gov The models correlated the cytotoxic activity (IC₅₀) against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines with various 2D and 3D molecular descriptors using the stepwise multiple linear regression (MLR) technique. nih.govnih.gov
The statistical significance and predictive power of these models are paramount. nih.gov Key statistical parameters used to validate the models include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model. sciepub.com The models developed for the benzenesulfonamide (B165840) derivatives demonstrated strong statistical validity, explaining 75–86% of the variability in cytotoxic activity (R²) and showing good predictive usefulness with Q² values ranging from 68% to 75%. nih.gov
Table 1: Statistical Validation of QSAR Models for Cytotoxic Activity
| Cancer Cell Line | Coefficient of Determination (R²) | Cross-Validated Correlation Coefficient (Q²) |
|---|---|---|
| HCT-116 (Colon) | 0.75 - 0.86 | 0.68 - 0.75 |
| MCF-7 (Breast) | 0.75 - 0.86 | 0.68 - 0.75 |
| HeLa (Cervical) | 0.75 - 0.86 | 0.68 - 0.75 |
Data sourced from a study on benzenesulfonamide derivatives. nih.gov
The true utility of QSAR lies in its application to predictive design. mdpi.com In a stepwise approach, QSAR models can guide the rational modification of lead compounds to design new series with improved biological activity. mdpi.com This was demonstrated in the development of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. mdpi.com Researchers constructed QSAR models correlating the activity against the HCT-116 cell line with specific molecular descriptors. mdpi.com
Based on the predictive insights from these initial models, subsequent series of derivatives were virtually designed by modifying substituents, primarily at the R¹ position of the imidazolidine (B613845) ring. mdpi.com The models highlighted which structural features were likely to enhance cytotoxic activity. These computationally designed compounds were then synthesized and tested, with the experimental results often confirming the model's predictions and leading to compounds with significantly improved IC₅₀ values. mdpi.com The quality of these predictive models was ensured by rigorous statistical criteria, such as an adjusted R² (R²adj) greater than 0.85 and a leave-one-out cross-validation Q² (Q²LOO) greater than 0.72. mdpi.com
Table 2: Key Molecular Descriptors in QSAR Models for Anticancer Activity
| Descriptor Type | Descriptor Example | Influence on Activity |
|---|---|---|
| Topological (2D) | Molecular Connectivity Indices | Correlates with molecular size, shape, and branching. |
| Conformational (3D) | Partial Negative Surface Area | Relates to the molecule's ability to participate in electrostatic interactions. researchgate.net |
| Thermodynamic | Heat of Formation | Indicates the stability of the molecule, which can influence receptor binding. researchgate.net |
Descriptor types are based on general QSAR studies and specific findings for related compounds. nih.govresearchgate.net
Through the iterative cycle of QSAR modeling, synthesis, and biological testing, researchers can efficiently navigate the vast chemical space to identify derivatives with optimized activity profiles, accelerating the discovery of new drug candidates. mdpi.comchemrxiv.org
Future Prospects and Emerging Research Directions in 2 Amino 6 Chloro 4 Methylnicotinonitrile Chemistry
Development of Green and Sustainable Synthetic Methodologies
The progression of modern chemistry is intrinsically linked to the principles of green and sustainable practices, aiming to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of 2-Amino-6-chloro-4-methylnicotinonitrile and its derivatives is an area ripe for the application of these principles.
Traditional synthetic routes for nicotinonitriles often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, a known preparation method for 2-chloro-4-methyl nicotinonitrile involves the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile (B47326), followed by chlorination using phosphorus oxychloride and phosphorus pentachloride, achieving a total yield of around 55.7%. mdpi.com Future research is focused on developing greener alternatives that improve upon such metrics. Key areas of development include:
Atom Economy and Multicomponent Reactions (MCRs): The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to green synthesis. researchgate.netmdpi.com MCRs are a powerful tool for improving atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing waste and shortening reaction times. nih.govresearchgate.net The development of one-pot MCRs for the direct synthesis of the this compound core from simple, readily available precursors would represent a significant advancement over linear, stepwise syntheses.
Microwave-Assisted and Ultrasound-Induced Synthesis: Non-conventional energy sources are increasingly used to accelerate chemical reactions and improve yields. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researchgate.net Similarly, ultrasound can enhance reaction rates and efficiency. rsc.org Applying these techniques to the synthesis of nicotinonitrile derivatives can lead to more energy-efficient and rapid production processes. researchgate.net
Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.net Furthermore, the development of reusable, heterogeneous catalysts, such as nanomagnetic metal-organic frameworks or supported catalysts, can simplify product purification and reduce waste from stoichiometric reagents. auctoresonline.org Future methodologies will likely focus on solvent-free conditions or the use of green solvents in conjunction with recyclable catalysts. mdpi.com
| Green Methodology | Potential Advantage for Synthesis | Relevant Principles |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced steps, less waste. researchgate.netnih.gov | Atom Economy, Waste Prevention |
| Microwave/Ultrasound Assistance | Drastically reduced reaction times, improved yields. researchgate.net | Energy Efficiency |
| Green Solvents (e.g., Water, Ethanol) | Reduced environmental impact and toxicity. researchgate.net | Safer Solvents & Auxiliaries |
| Reusable Heterogeneous Catalysts | Simplified purification, catalyst recycling, less waste. auctoresonline.org | Catalysis, Waste Prevention |
Exploration of Novel Reaction Pathways and Advanced Catalytic Systems
The functional groups of this compound provide multiple handles for chemical modification, opening avenues for the exploration of novel reaction pathways to generate diverse libraries of new compounds. Modern catalytic systems are key to unlocking this potential in a selective and efficient manner.
Advanced Catalysis for Core Functionalization: The pyridine (B92270) ring, while electron-deficient, can be functionalized through advanced catalytic methods. Photocatalysis, using visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization of pyridines, allowing for the introduction of alkyl or other groups with novel regioselectivity. nih.govresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H and C-N activation offers another pathway to directly modify the pyridine core under mild conditions. mdpi.com
Derivatization of Functional Groups: The existing amino and chloro groups are prime targets for derivatization. The chloro group can be substituted via palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry. mdpi.com The amino group can be acylated, alkylated, or used as a directing group for further C-H activation at adjacent positions. auctoresonline.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical transformations. researchgate.net For the nitrile group, nitrilase enzymes can catalyze its hydrolysis to the corresponding carboxylic acid or amide under mild aqueous conditions, providing a green alternative to harsh chemical hydrolysis. mdpi.commalariaworld.orgnih.gov This enzymatic pathway could be used to produce nicotinic acid or nicotinamide (B372718) derivatives, which are important in biological systems.
| Catalytic System | Target Moiety on Compound | Potential Transformation |
| Photocatalysis | Pyridine Ring (C-H bonds) | Direct introduction of alkyl, aryl, or other functional groups. nih.govnih.gov |
| Palladium Catalysis | Chloro Group (C-Cl bond) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. mdpi.com |
| Biocatalysis (Nitrilases) | Nitrile Group (-CN) | Selective hydrolysis to carboxylic acid (-COOH) or amide (-CONH2). mdpi.comnih.gov |
| C-H Activation Catalysis | Pyridine Ring, Methyl Group | Direct, atom-economical installation of new functional groups. mdpi.comnih.gov |
Expansion of Applications in Emerging Interdisciplinary Fields
The structural features of this compound make it a promising building block for functional molecules with applications beyond traditional medicinal chemistry. Future research is poised to expand its use into several emerging interdisciplinary fields.
Supramolecular Chemistry and Crystal Engineering: The 2-aminopyridine (B139424) moiety is a well-established and robust hydrogen-bonding motif capable of forming predictable self-complementary dimers. nih.govresearchgate.net This makes the title compound an excellent candidate for designing complex supramolecular architectures. By co-crystallizing with other molecules, such as carboxylic acids, it can form highly ordered one-, two-, or three-dimensional networks. rsc.orgnih.gov These crystalline materials could have tailored properties for applications in areas like gas storage, separation, or nonlinear optics.
Materials Science: Nicotinonitrile derivatives are being explored for their optical and electronic properties. researchgate.net Related 2-amino-4,6-diphenylnicotinonitriles have shown promise as fluorescent sensors for monitoring polymerization processes, with their emission properties being tunable based on solvent polarity and substituent effects. researchgate.netauctoresonline.org The unique electronic nature of the this compound scaffold suggests its derivatives could be developed as organic light-emitting diode (OLED) materials, components of covalent organic frameworks (COFs), or chemoresponsive materials that change their optical properties upon binding to ions or molecules. mdpi.comresearchgate.net
Chemical Biology and Probe Development: Small, cell-active molecules, known as chemical probes, are essential tools for studying biological processes. mdpi.com The fluorescent potential of the aminonicotinonitrile core, combined with its versatile handles for modification, makes it an attractive scaffold for developing novel chemical probes. auctoresonline.org Derivatives could be designed to selectively bind to biological targets like proteins or nucleic acids, with their fluorescence providing a signal upon binding, enabling applications in cellular imaging and diagnostics. mdpi.commalariaworld.org
Advanced Computational Design of Next-Generation Nicotinonitrile Derivatives
In silico methods are becoming indispensable in modern chemical research, allowing for the rational design of molecules with desired properties before their synthesis, thereby saving time and resources. The application of advanced computational tools to the this compound scaffold can accelerate the discovery of next-generation derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or chemical properties. nih.govnih.gov By building statistically significant QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features required for a specific function, such as enzyme inhibition. rsc.org This approach is crucial for optimizing lead compounds in drug discovery.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govejmo.org Molecular docking can be used to screen virtual libraries of nicotinonitrile derivatives against a target of interest, identifying promising candidates based on their binding energy and interaction patterns. mdpi.commdpi.com This is particularly valuable for designing new potential therapeutic agents, for instance, by targeting the active sites of kinases or other enzymes implicated in disease. nih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For this compound derivatives, DFT can be used to calculate properties like the HOMO-LUMO energy gap, molecular electrostatic potential, and dipole moment. nih.gov This information is vital for understanding their reactivity, electronic transitions (color and fluorescence), and potential for use in electronic materials or as nonlinear optical materials. researchgate.netresearchgate.net DFT studies can guide the rational design of molecules with tailored photophysical or electronic properties.
| Computational Method | Application to Nicotinonitrile Derivatives | Outcome |
| QSAR | Correlating structural features with biological activity (e.g., enzyme inhibition). nih.govnih.gov | Predictive models to design more potent compounds. |
| Molecular Docking | Simulating the binding of derivatives to protein active sites. mdpi.comnih.gov | Identification of potential drug candidates and understanding binding mechanisms. |
| DFT Calculations | Calculating electronic structure, orbital energies, and spectroscopic properties. researchgate.net | Rational design of functional materials with specific optical or electronic properties. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-6-chloro-4-methylnicotinonitrile, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A high-yield (91%) protocol for analogous chlorinated nicotinonitriles involves using phosphoryl chloride (POCl₃) and tetramethylammonium chloride (TMAC) in dichloromethane at 85°C for 5 hours . Key optimization strategies include:
- Catalyst selection : TMAC enhances reaction efficiency by stabilizing intermediates.
- Temperature control : Maintain 85°C to avoid side reactions (e.g., decomposition or over-chlorination).
- Solvent choice : Dichloromethane ensures good solubility while minimizing unwanted byproducts.
Validate purity using TLC and column chromatography, referencing protocols for structurally similar aminonicotinonitriles .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer: 1H/13C NMR in DMSO-d₆ is critical:
- Aromatic protons : δ 6.28–8.42 ppm (split patterns depend on substituent positions) .
- Nitrile carbon : Resonates at δ ~117–120 ppm in 13C NMR .
FT-IR confirms the C≡N stretch (~2200 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹). Complement with elemental analysis (±0.3% deviation from theoretical composition) and melting point determination (compare with literature values, e.g., 192–195°C for analogs ).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : NIOSH-approved respirators (P95 for low exposure; OV/AG/P99 for high concentrations), chemical-resistant gloves (e.g., nitrile), and full-face shields .
- Engineering controls : Use fume hoods and ensure proper ventilation to limit inhalation risks (H335: respiratory irritation ).
- Storage : Airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- Emergency procedures : Immediate eye rinsing (15+ minutes with water) and skin decontamination protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points or spectral data) for this compound?
Answer: Discrepancies may arise from impurities or polymorphic forms. For example, melting points for analogs vary by 50+°C (192–195°C vs. 251–253°C) . Mitigation strategies:
- Purity verification : HPLC (>95% purity) and recrystallization in multiple solvents (e.g., methanol/water mixtures ).
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphism.
- Cross-validation : Compare NMR data with computational predictions (e.g., ChemSpider’s InChI-based models ).
Q. What experimental approaches can elucidate the compound’s reactivity under varying catalytic or solvent conditions?
Answer:
- Catalytic screening : Test Pd/C or CuI catalysts in coupling reactions (e.g., Suzuki-Miyaura), leveraging protocols for chloro-nicotinonitrile analogs .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize substitution reactions.
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify intermediates .
Q. How do electronic and steric effects of substituents influence the compound’s physicochemical properties and bioactivity?
Answer:
- Electronic effects : The chloro group enhances electrophilicity at C-6, while the methyl group at C-4 modulates steric bulk (evident in X-ray crystallography dihedral angles of analogs ).
- Computational modeling : Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- Bioactivity correlation : Compare with derivatives (e.g., 4-fluoro or 3-nitro analogs ) to assess how substituents affect binding to biological targets.
Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., kinases or receptors). The nitrile group may act as a hydrogen bond acceptor .
- MD simulations : Assess binding stability over 100+ ns trajectories using AMBER or GROMACS.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., blood-brain barrier permeability) based on logP and PSA values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
